N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

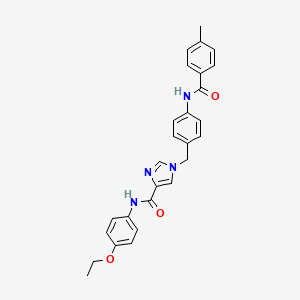

N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic heterocyclic compound featuring an imidazole core substituted with a 4-ethoxyphenyl group, a benzyl-linked 4-methylbenzamido moiety, and a carboxamide functional group. Its structure integrates multiple pharmacophoric elements, including aromatic rings, hydrogen-bond donors/acceptors (amide and imidazole), and lipophilic substituents (ethoxy and methyl groups).

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-3-34-24-14-12-23(13-15-24)30-27(33)25-17-31(18-28-25)16-20-6-10-22(11-7-20)29-26(32)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTLXWWITMKWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the ethoxyphenyl group. Common synthetic routes may involve:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.

Attachment of the Ethoxyphenyl Group: This step may involve the reaction of the imidazole derivative with 4-ethoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Carboxamide Functionality

Both compounds include carboxamide groups, which enhance hydrogen-bonding capacity and improve solubility. Carboxamides are critical in drug design for their ability to interact with biological targets such as kinases or proteases .

Aromatic Substituents

- Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy groups, as ethoxy’s larger size could slow oxidative demethylation.

- Methylbenzamido vs.

Heterocyclic Core

The benzimidazole core in the analog () is associated with DNA intercalation or topoisomerase inhibition in anticancer agents, while imidazole derivatives often target cytochrome P450 enzymes or inflammatory pathways .

Comparison with Ethoxyphenyl-Containing Compounds

and list compounds with ethoxyphenyl moieties, though their applications differ:

- Etofenprox (): A pyrethroid insecticide with an ethoxyphenyl group. Unlike the target compound, it lacks a heterocyclic core but shares lipophilic characteristics.

- N-(4-ethoxyphenyl)acetamide (): A simpler acetamide derivative with analgesic properties. Its lack of a heterocycle limits its target specificity compared to the imidazole-based compound.

Biological Activity

N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Imidazole ring

- Substituents :

- Ethoxy group at the para position of the phenyl ring

- Methylbenzamide moiety attached to another phenyl ring

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in tumor progression.

- Induction of Apoptosis : Studies suggest that such compounds can trigger programmed cell death in cancer cells through caspase activation pathways.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of imidazole derivatives on different cancer cell lines. For instance, a study on benzimidazole derivatives found significant cytotoxicity against human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The following table summarizes key findings related to the biological activity of similar compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole Derivative 2b | A549 | 10 | Apoptosis via caspase activation |

| Benzimidazole Derivative 2a | WM115 | 15 | DNA damage induction |

| N-(4-ethoxyphenyl)... | TBD | TBD | TBD |

In Vivo Studies

While specific in vivo data for this compound is limited, related studies demonstrate promising results. For example, compounds targeting hypoxia-inducible factors (HIFs) have shown efficacy in reducing tumor growth in animal models under hypoxic conditions.

Case Studies

- Hypoxia Selective Agents : A study highlighted the cytotoxic potential of certain imidazole derivatives under hypoxic conditions, suggesting that this compound may also function effectively in similar environments.

- Cancer Therapy Research : Another investigation into HSET inhibitors demonstrated that compounds inhibiting mitotic kinesins could lead to increased multipolarity in cancer cells, which may be relevant for understanding the potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.